Theophylline-betaine
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Overview
Description
Theophylline-betaine is a compound formed by the cocrystallization of theophylline and betaine. . The combination of these two compounds aims to enhance the pharmacokinetic properties of theophylline.
Preparation Methods
Synthetic Routes and Reaction Conditions: Theophylline-betaine can be synthesized through cocrystallization techniques. One common method involves dissolving theophylline and betaine in a suitable solvent, followed by slow evaporation to form cocrystals . The choice of solvent and the ratio of theophylline to betaine are crucial factors that influence the quality and yield of the cocrystals.
Industrial Production Methods: In an industrial setting, the production of this compound cocrystals can be scaled up using techniques such as solvent evaporation, slurry conversion, or mechanochemical methods . These methods ensure consistent quality and high yield, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Theophylline-betaine undergoes various chemical reactions, including:
Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Theophylline can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: 1,3-dimethyluric acid
Substitution: Various substituted theophylline derivatives depending on the reagent used.
Scientific Research Applications
Theophylline-betaine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study cocrystallization and its effects on solubility and stability.
Biology: Investigated for its potential to enhance the bioavailability of theophylline in biological systems.
Medicine: Explored for its therapeutic potential in treating respiratory diseases and improving drug delivery.
Mechanism of Action
Theophylline-betaine exerts its effects primarily through the inhibition of phosphodiesterase (PDE), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) . By inhibiting PDE, theophylline increases the levels of cAMP, leading to smooth muscle relaxation and bronchodilation . Betaine, on the other hand, acts as a methyl donor, potentially enhancing the metabolic stability of theophylline .
Comparison with Similar Compounds
Theobromine: Another xanthine derivative with similar bronchodilator effects but less potent than theophylline.
Pentoxifylline: A methylxanthine derivative used to improve blood flow and treat muscle pain in peripheral artery disease.
Uniqueness of Theophylline-betaine: this compound stands out due to its enhanced solubility and bioavailability compared to theophylline alone . The cocrystallization with betaine not only improves the pharmacokinetic properties but also potentially reduces the side effects associated with theophylline .
Properties
CAS No. |
17140-27-1 |
---|---|
Molecular Formula |
C12H19N5O4 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione;2-(trimethylazaniumyl)acetate |
InChI |
InChI=1S/C7H8N4O2.C5H11NO2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-6(2,3)4-5(7)8/h3H,1-2H3,(H,8,9);4H2,1-3H3 |
InChI Key |
SPMFUMHTOFNWHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C[N+](C)(C)CC(=O)[O-] |
Origin of Product |
United States |
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